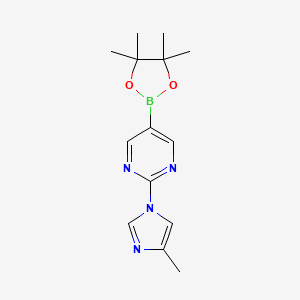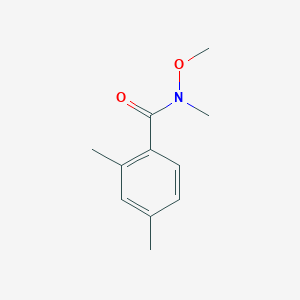![molecular formula C12H18ClNO B1421150 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185297-72-6](/img/structure/B1421150.png)
3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO . It has a molecular weight of 227.73 g/mol . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for “3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride” is 1S/C12H17NO.ClH/c1-10-3-2-4-11(7-10)9-14-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Pyrrolidine Scaffold in Drug Discovery
Pyrrolidine rings, such as the one in 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride, are extensively employed in medicinal chemistry. These structures offer several advantages like the ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and offer increased three-dimensional coverage due to their non-planarity. Such features are instrumental in designing compounds for treating human diseases. Moreover, the stereogenicity of carbons in the pyrrolidine ring plays a crucial role, as different stereoisomers can lead to varied biological profiles of drug candidates because of distinct binding modes to enantioselective proteins. The versatility of pyrrolidine rings makes them a popular choice in drug design, offering a wide array of synthetic strategies and biological activities (Petri et al., 2021).
Pyrrolidine Compounds in Environmental and Biological Studies
Pyrrolidine compounds, including 3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride, have been noted in various environmental and biological studies. For instance, methylbenzylamine, a structural analog, has been reported in exposure studies related to environmental pollutants like organophosphorus and pyrethroid pesticides. These studies often focus on understanding the extent of human exposure, especially in sensitive populations like children, and the potential health impacts of such exposure (Babina et al., 2012). It's essential to note that the presence of similar structural compounds in environmental samples underscores the need for continuous monitoring and understanding the implications of such compounds on human health and the ecosystem.
Role in Analytical Chemistry
Pyrrolidine structures and their derivatives are also relevant in the field of analytical chemistry. They are used in the development of sensitive and specific methods for detecting and quantifying various substances in biological fluids. The identification and quantification of such compounds are crucial for toxicology studies and understanding the metabolism and pharmacokinetics of various substances. These methods often employ sophisticated techniques like chromatography and mass spectrometry to achieve high specificity and sensitivity (Synbulatov et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-methylphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-11(10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBVUVMWBZPSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride | |
CAS RN |
1185297-72-6 | |
| Record name | Pyrrolidine, 3-[(2-methylphenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)


![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-piperidino}-5-nitrobenzenecarboxylate](/img/structure/B1421072.png)







![3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1421087.png)
